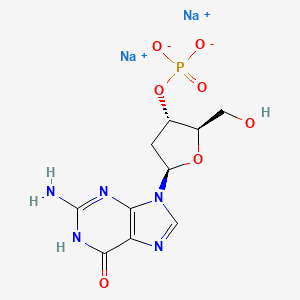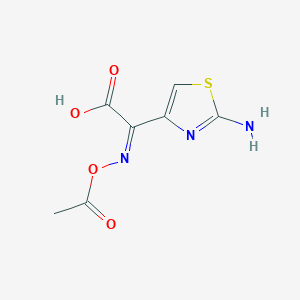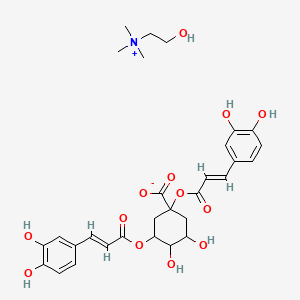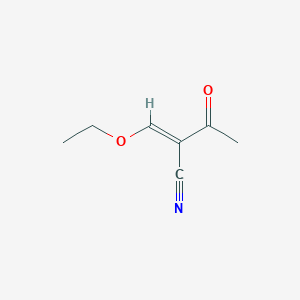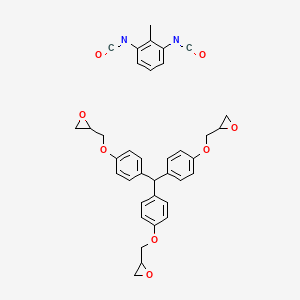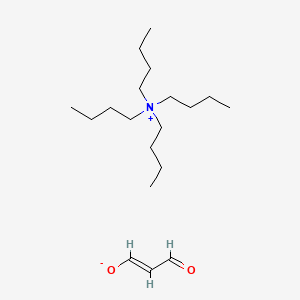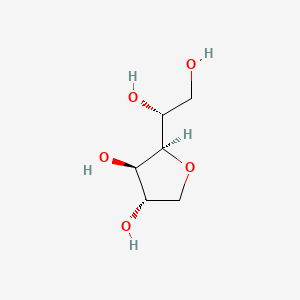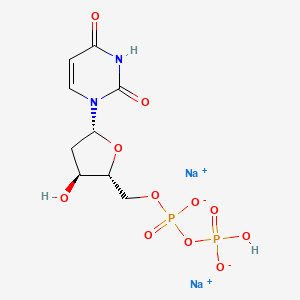![molecular formula C31H34ClN2.Cl B1139615 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride CAS No. 110992-55-7](/img/structure/B1139615.png)
2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride
Vue d'ensemble
Description
The compound belongs to a class of chemicals characterized by complex molecular structures involving indole and cyclopentene units. Its interest lies in its potential for various chemical reactions and properties that contribute to a wide range of applications in materials science and organic chemistry.
Synthesis Analysis
The synthesis of related indole derivatives involves condensation reactions, as demonstrated in the creation of 1,3,3-trimethyl-2-methylene-2,3-dyhidro-1H-indole derivatives through reactions with benzoyl chloride derivatives, resulting in compounds adopting a s-cis conformation and exhibiting E configuration about the indole exocyclic alkene C–C bond (Vázquez-Vuelvas et al., 2011).
Molecular Structure Analysis
The molecular structure of these compounds is defined by their crystal structures, determined by single-crystal X-ray diffraction, which reveals the spatial arrangement of molecules and the presence of weak intermolecular interactions, such as C–H···π and C–H···Hal interactions, that stabilize the crystal structure (Vázquez-Vuelvas et al., 2011).
Chemical Reactions and Properties
Chemical properties of related compounds, such as reactivity and interactions, are highlighted by their ability to form colored ion associates with nitrophenols, indicating their potential as analytical reagents in spectrophotometric determinations (Shkumbatiuk et al., 2005). Additionally, the reaction pathways and transformations these compounds undergo, such as cycloadditions and condensations with aldehydes, are crucial for synthesizing diverse heterocyclic compounds (Šačkus et al., 2018).
Physical Properties Analysis
The physical properties, such as crystal packing and molecular orientation, are determined through detailed structural analysis, indicating how molecules align and interact within the crystal lattice, affecting the material's macroscopic properties (Vázquez-Vuelvas et al., 2011).
Chemical Properties Analysis
On a chemical level, the properties include the formation of hydrogen-bonded dimers and the propensity for electron delocalization, characteristic of hemicyanine dyes, contributing to their utility in various chemical applications (Gaspar et al., 2007).
Applications De Recherche Scientifique
Photoconductivity in Organic Materials
The compound is used in polymer composition films to enhance photoconductivity. It acts as a sensitizer in films based on polystyrene containing electron donors and acceptors. This application leverages its low ionization potentials and high electron affinity to enhance internal photo effects and photoconductivity in the near-IR range (Davidenko et al., 2004).
NIR Electrochemical Fluorescence Switching
The compound serves as a fluorophore and electroactive modulator in near-infrared (NIR) electrochemical fluorescence switching. Its high absorption and emission in the NIR region, combined with its reversible electrochemical reactions, facilitate this application. This property allows for visual NIR fluorescence switching with potential implications for advanced optical technologies (Seo et al., 2014).
Crystal Structure Studies
Research into the crystal structure of derivatives of this compound contributes to understanding the molecular arrangement and bonding characteristics. Such studies inform the development of materials with specific properties and functionalities, particularly in solid-state chemistry (Vázquez-Vuelvas et al., 2011).
Development of Heterocyclic Compounds
This compound is instrumental in the synthesis of various heterocyclic compounds. Its reactions with different reagents yield diverse structures, expanding the range of possible applications in pharmaceuticals and material science (Šačkus et al., 2018).
Synthesis of Cyanine Dyes
It plays a role in synthesizing cyanine dyes, which are crucial in applications like photovoltaics and optical switching. The modification of these dyes with various functional groups can enhance their photovoltaic performance and stability, contributing to the development of more efficient organic solar cells (Gesevičius et al., 2018).
Optical Switching in Liquid Crystals
Incorporation into liquid crystals for fast optical switching applications is another significant use. The compound's inclusion in nematic liquid crystal mixtures has been studied for its potential in rapid all-optical switching technologies, critical for advanced optical communication systems (Zhao-hui et al., 2006).
Propriétés
IUPAC Name |
(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34ClN2.ClH/c1-30(2)23-11-7-9-13-25(23)33(5)27(30)19-17-21-15-16-22(29(21)32)18-20-28-31(3,4)24-12-8-10-14-26(24)34(28)6;/h7-14,17-20H,15-16H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATKVFFCVUJOEX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CC3)Cl)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=CC=CC=C5N4C)(C)C)/CC3)Cl)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride | |
CAS RN |
110992-55-7 | |
| Record name | 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





